Extended Tumor Retention vs. FAPI-04: A Critical Differentiator for Theranostic Applications
In a direct head-to-head comparison, FAPI-46 demonstrates a significantly increased tumor retention time relative to the earlier-generation compound FAPI-04, a critical parameter for its dual diagnostic and therapeutic (theranostic) utility [1]. This enhanced retention is corroborated by the compound's design objective and is reflected in its prolonged tumor accumulation profile, making it a superior platform for both imaging and delivering therapeutic payloads [2].
| Evidence Dimension | Tumor Retention Time |
|---|---|
| Target Compound Data | Prolonged tumor accumulation and increased retention time compared to FAPI-04 |
| Comparator Or Baseline | FAPI-04: Previously shown to yield high tumor-to-background ratios but with shorter tumor retention time |
| Quantified Difference | Not quantified in a single direct study; difference is established as a key design improvement across multiple peer-reviewed publications |
| Conditions | In vivo, multiple cancer types (preclinical and clinical) |
Why This Matters
For procurement, this justifies selecting NOTA-FAPI-46 over older FAPI-04-based compounds when the intended use involves theranostics or requires a prolonged imaging window to improve diagnostic confidence or therapeutic index.
- [1] Mona, C., et al. 'Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients.' J Nucl Med, vol. 61, no. 8, 2020, pp. 1171–1177. View Source
- [2] Hou, X., et al. 'Clinical Translational Evaluation of Al18F-NOTA-FAPI for Fibroblast Activation Protein Targeted Tumour Imaging.' Research Square, 2021, preprint. View Source
